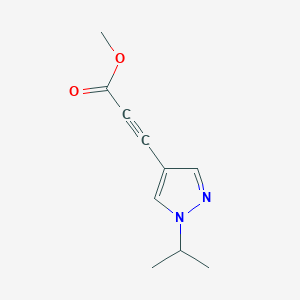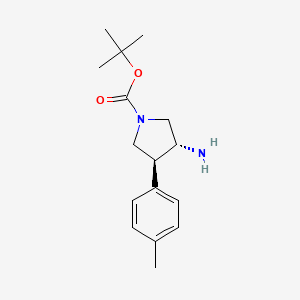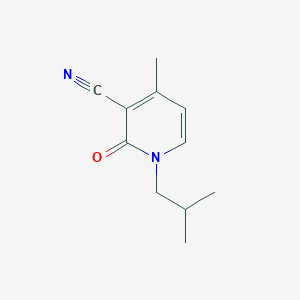
1-Ethyl-6,8-difluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,8-Difluorchinolin-4(1H)-on ist eine synthetische organische Verbindung, die zur Chinolon-Familie gehört. Chinolone sind für ihre breitbandantibakteriellen Eigenschaften bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt. Das Vorhandensein von Fluoratomen in der Struktur verbessert häufig die biologische Aktivität und Stabilität der Verbindung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Ethyl-6,8-Difluorchinolin-4(1H)-on umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 6,8-Difluorchinolin und Ethylierungsmitteln.
Ethylierung: Die Ethylierung von 6,8-Difluorchinolin erfolgt unter Verwendung von Ethylhalogeniden (z. B. Ethylbromid) in Gegenwart einer Base (z. B. Kaliumcarbonat) unter Rückflussbedingungen.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um die Chinolon-Kernstruktur zu bilden. Dieser Schritt kann die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-Ethyl-6,8-Difluorchinolin-4(1H)-on kann große Batch- oder kontinuierliche Verfahren umfassen. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist für eine effiziente Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Ethyl-6,8-Difluorchinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolonderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolonring verändern, was zur Bildung reduzierter Derivate führt.
Substitution: Die Fluoratome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinolon-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Chinolonring einbringen können.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,8-Difluorchinolin-4(1H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen antibakteriellen und antifungalen Eigenschaften untersucht.
Medizin: Auf seine potenzielle Verwendung bei der Entwicklung neuer Arzneimittel untersucht.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-6,8-Difluorchinolin-4(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Im Falle der antibakteriellen Aktivität kann die Verbindung die bakterielle DNA-Gyrase oder Topoisomerase IV hemmen, Enzyme, die für die DNA-Replikation und Zellteilung essentiell sind. Das Vorhandensein von Fluoratomen verbessert die Bindungsaffinität und Stabilität der Verbindung, was zu einer erhöhten Wirksamkeit führt.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,8-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and cell division. The presence of fluorine atoms enhances the binding affinity and stability of the compound, leading to increased efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciprofloxacin: Ein weit verbreitetes Fluorochinolon-Antibiotikum mit einer ähnlichen Chinolon-Kernstruktur.
Levofloxacin: Ein weiteres Fluorochinolon-Antibiotikum, das für seine Breitbandaktivität bekannt ist.
Norfloxacin: Ein Fluorochinolon, das zur Behandlung von Harnwegsinfektionen eingesetzt wird.
Einzigartigkeit
1-Ethyl-6,8-Difluorchinolin-4(1H)-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Chinolonen möglicherweise unterschiedliche biologische Eigenschaften und chemische Reaktivität verleiht. Das Vorhandensein von Ethyl- und Fluorgruppen kann seine pharmakokinetischen und pharmakodynamischen Profile beeinflussen, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C11H9F2NO |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
1-ethyl-6,8-difluoroquinolin-4-one |
InChI |
InChI=1S/C11H9F2NO/c1-2-14-4-3-10(15)8-5-7(12)6-9(13)11(8)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
FHXBVHZHUHQHKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)


![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)




![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)




